molecular formula C12H8N4 B074546 1,4-Bis(dicyanomethylene)cyclohexane CAS No. 1518-15-6

1,4-Bis(dicyanomethylene)cyclohexane

Cat. No.: B074546
CAS No.: 1518-15-6
M. Wt: 208.22 g/mol
InChI Key: NXQNMVFWIRBUHX-UHFFFAOYSA-N
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Description

1,4-Bis(dicyanomethylene)cyclohexane is an organic compound with the molecular formula C12H8N4. It is characterized by the presence of two dicyanomethylene groups attached to a cyclohexane ring. This compound is notable for its unique molecular structure and significant dipole moment, which makes it an interesting subject of study in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(dicyanomethylene)cyclohexane can be synthesized through a three-step process starting from hydroquinone. The steps are as follows :

    Hydrogenation of Hydroquinone: Hydroquinone is hydrogenated to produce 1,4-cyclohexanediol.

    Oxidation: The 1,4-cyclohexanediol is then oxidized in the presence of a ruthenium catalyst to yield 1,4-cyclohexanedione.

    Dicyanomethylene Addition: Finally, the 1,4-cyclohexanedione undergoes a reaction with malononitrile to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of water as a solvent throughout the process is particularly advantageous for industrial applications due to its cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dicyanomethylene)cyclohexane primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the dicyanomethylene groups.

    Substitution: The compound can participate in substitution reactions where the dicyanomethylene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives and modified dicyanomethylene compounds .

Scientific Research Applications

1,4-Bis(dicyanomethylene)cyclohexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high dipole moment and the presence of two dicyanomethylene groups, which confer distinct electronic properties. These features make it particularly useful in the synthesis of advanced materials and in studies of molecular interactions .

Properties

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexylidene]propanedinitrile
Source PubChem
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InChI

InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQNMVFWIRBUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)CCC1=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061747
Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Molecular Weight

208.22 g/mol
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CAS No.

1518-15-6
Record name 2,2′-(1,4-Cyclohexanediylidene)bis[propanedinitrile]
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Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Record name 1,4-Bis(dicyanomethylene)cyclohexane
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Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Record name 2,2'-(1,4-cyclohexanediylidene)bismalononitrile
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Record name 1,4-Bis(dicyanomethylene)cyclohexane
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Synthesis routes and methods

Procedure details

It is known to prepare 7,7,8,8-tetracyanoquinodimethane, for example, by subjecting malononitrile and 1,4-cyclohexane-dione to a condensation reaction to obtain 1,4-bis(dicyanomethylene)cyclohexane, and oxidizing the cyclohexane in pyridine with N-bromosuccinimide or bromine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Bis(dicyanomethylene)cyclohexane
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Customer
Q & A

Q1: What is the significance of deuterium exchange in studying 1,4-Bis(dicyanomethylene)cyclohexane?

A1: Researchers have utilized deuterium exchange to study the magnetic resonance of triplet excitons in materials derived from this compound. By substituting hydrogen with deuterium in the compound, specifically creating perdeutero TCNQ (tetracyanoquinodimethane), researchers were able to investigate the impact of isotopic substitution on exciton behavior. This method helped confirm that hyperfine interactions contribute significantly to the observed narrow exciton-resonance linewidths [].

Q2: What insights do crystallographic studies provide about the structure of this compound?

A2: Studies on the crystal and molecular structure of this compound have been conducted, but the specific details of these findings are not available in the provided abstracts [, ]. These types of studies are crucial for understanding the molecule's conformation, packing arrangement in the solid state, and potential interactions with other molecules.

Q3: How is this compound used in the synthesis of other materials?

A3: this compound serves as a precursor for synthesizing TCNQ (tetracyanoquinodimethane) []. This organic molecule plays a vital role in materials chemistry, particularly as an electron acceptor in charge-transfer complexes exhibiting interesting electrical conductivity properties.

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